molecular formula C7H7N3O B13108253 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole

Cat. No.: B13108253
M. Wt: 149.15 g/mol
InChI Key: AADOOZDTVWEORD-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole is a dihydro-oxadiazole derivative of significant interest in medicinal and agricultural chemistry research. This compound is part of the 1,3,4-oxadiazole family, a class of heterocycles renowned for their broad spectrum of pharmacological activities, serving as critical pharmacophores and bioisosteres for esters and carboxamides . Scientific studies highlight its potential as a potent activator of ryanodine receptors (RyRs), which are ligand-gated calcium channels on the endoplasmic reticulum . Research indicates that this compound and its analogues can stimulate a transient elevation of intracellular calcium concentration ([Ca²⁺]i) in neuronal cells, making it a valuable chemical tool for probing calcium signaling pathways . Insecticidal testing against species like the oriental armyworm ( Mythimna separata ) and diamondback moth ( Plutella xylostella ) has shown that related 2,3-dihydro-1,3,4-oxadiazole compounds exhibit moderate to excellent larvicidal activities, underscoring its application in developing novel crop protection agents . The 1,3,4-oxadiazole scaffold is extensively investigated for its diverse biological properties, including antibacterial, anti-inflammatory, anticancer, and antitumor activities . The incorporation of a pyridinyl moiety further enhances its binding potential to biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-pyridin-3-yl-2H-1,3,4-oxadiazole

InChI

InChI=1S/C7H7N3O/c1-2-7(4-8-3-1)10-6-11-5-9-10/h1-5H,6H2

InChI Key

AADOOZDTVWEORD-UHFFFAOYSA-N

Canonical SMILES

C1N(N=CO1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

The search results provide information on compounds related to "3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole" and their applications, particularly in medicinal chemistry. This includes their potential as antimicrobial and anticancer agents .

Core Structure and Properties

  • 1,3,4-Oxadiazole: This is a heterocyclic compound with a broad spectrum of pharmacological activities .
  • Molecular Weight: One derivative, 1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)-, has a molecular weight of 219.24 g/mol .
  • Synonyms: Chemical synonyms exist for related compounds, such as 1,3,4-Oxadiazole, 3-acetyl-2,3-dihydro-2,2-dimethyl-5-(3-pyridinyl)- .

Antimicrobial Applications

  • Antimicrobial Resistance: The increasing rate of antimicrobial resistance necessitates the development of novel antibiotics .
  • Pyridine-Pyrazole-Oxadiazoles: Substituted 3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1-(2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)prop-2-en-1-ones have been synthesized and studied for in vitro antimicrobial potency against various bacterial and fungal strains .
  • MIC Values: Some compounds in the study demonstrated minimum inhibitory concentration (MIC) values of 62.5 μg/mL against bacterial strains, while others showed MIC values of 200 μg/mL against Candida albicans .

Anticancer Applications

  • 1,3,4-Oxadiazole Derivatives: These compounds have demonstrated anticancer activity against various human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), DU-145 (prostate), and HEPG2 (liver) .
  • Tubulin Polymerization Inhibition: Some oxadiazole derivatives disrupt microtubule assembly and increase the amount of insoluble tubulin fractions in cells, similar to tubulin polymerization inhibitors like nocodazole .
  • Triazole-Linked Glycohybrids: Libraries of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines have been screened for anticancer activity .
  • Structure-Activity Relationship: The attachment of sugar moieties to the oxadiazole ring system can be crucial for anticancer activity, particularly those incorporating a thioglycosyl moiety .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The compound can bind to active sites of enzymes, disrupting their normal function and leading to cell cycle arrest or apoptosis .

Comparison with Similar Compounds

Key Observations:

  • Pyridin-3-yl vs. Pyrimidin-5-yl : Pyrimidin-5-yl derivatives (e.g., 5i ) exhibit stronger PARP inhibition (IC₅₀: 0.038 µM) compared to pyridin-3-yl analogs, likely due to enhanced π-π stacking with enzyme active sites .
  • Substituent Effects : Methyl or methoxy groups (e.g., 5j , 5k ) lower melting points (90–200°C) but improve solubility, critical for bioavailability .
  • Antiparasitic Activity: Compound 17 outperforms the standard drug Benznidazole (IC₅₀: 3.98 µM) against Trypanosoma cruzi, highlighting the role of dihydro-oxadiazole in protozoal targeting .

Antimicrobial Activity

  • Pyridin-3-yl Derivatives : The probe 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole shows pH-responsive fluorescence and broad-spectrum antimicrobial activity against S. aureus and E. coli .
  • Acetyl-Substituted Analogs : Compounds 40 and 41 (3-acetyl-2,4-dichlorophenyl) demonstrate zone of inhibition (ZOI) values of 9–13 mm, comparable to streptomycin, due to enhanced membrane permeability .

Anticancer Activity

  • 5n : Exhibits cytotoxicity against MCF-7 breast cancer cells, with mechanisms linked to STAT3 signaling inhibition .
  • Compound 16 (IC₅₀: 0.038 µM): Shows synergistic antitumor effects (TGI: 64.59%) when combined with 5-FU in mouse models .

Anti-Inflammatory and Antiparasitic Activity

  • Compound 100 (3-acetyl-5-(4-fluorophenyl)): Moderately inhibits Candida tropicalis (MIC: 125 µg/mL) and reduces ROS generation in HL-60 cells (IC₅₀: 0.9 µg/mL) .

Mechanistic Insights

  • PARP Inhibition : Pyrimidin-5-yl and pyridin-3-yl derivatives bind to the NAD⁺-binding site of PARP enzymes, disrupting DNA repair in cancer cells .
  • Ryanodine Receptor Activation: Dihydro-oxadiazole derivatives (e.g., 17) modulate calcium channels, inducing insecticidal effects through receptor overactivation .

Biological Activity

3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds that have been widely studied for their pharmacological potential. The 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antioxidant

The unique structural features of oxadiazoles contribute to their bioisosteric properties, making them attractive candidates in drug discovery.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity. In studies involving various cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate), the compound demonstrated significant cytotoxic effects. For instance:

  • Cell Line Studies : A series of synthesized oxadiazole derivatives were screened against multiple human cancer cell lines. Some derivatives showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aHeLa5.2Tubulin polymerization inhibition
1bMDA-MB-2317.8Induction of apoptosis
1cDU-1456.5Disruption of microtubule assembly

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity against various bacterial strains. Studies have reported:

  • Activity Against Mycobacterium tuberculosis : The compound demonstrated effectiveness against both wild-type and monoresistant strains of M. tuberculosis with notable metabolic stability and bioavailability .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli0.8 µg/mL

Anti-inflammatory and Other Activities

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. Additionally, some derivatives exhibit anticonvulsant activity by modulating GABAA receptor binding .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various therapeutic areas:

  • Anticancer Efficacy : A study evaluated the effects of this compound on prostate cancer cell lines and found that it significantly reduced cell viability through apoptosis induction.
  • Antimicrobial Testing : In vitro testing against resistant bacterial strains demonstrated that this compound could serve as a lead for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazide derivatives with pyridine-3-carbaldehyde under acidic or catalytic conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves yields (up to 85%) compared to conventional heating (60–70°C, 6–8 hours) by enhancing reaction kinetics . Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Comparison of Synthetic Methods

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating70860–65
Microwave-Assisted1100.580–85
Catalytic (Acid)Reflux670–75

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Pyridinyl protons appear as a multiplet at δ 7.2–8.5 ppm. The oxadiazole ring protons (CH₂) resonate as a singlet at δ 4.5–5.0 ppm.
  • ¹³C NMR : The oxadiazole carbons are observed at δ 160–165 ppm (C=N) and δ 70–75 ppm (CH₂).
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (C-O-C) confirm the oxadiazole ring.
  • MS : Molecular ion peaks at m/z 177 [M+H]⁺ and fragmentation patterns (e.g., loss of CH₂O) validate the structure .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies using HPLC or TLC under accelerated conditions (40°C, 75% RH) show degradation <5% over 6 months when stored in amber vials at -20°C. Hydrolytic degradation occurs in aqueous solutions (pH < 3 or > 9), forming pyridine-3-carboxylic acid and hydrazine derivatives. Antioxidants like BHT (0.01% w/v) enhance stability in solution .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal electron density localization at the oxadiazole N-atoms, making them susceptible to nucleophilic attack. Molecular dynamics (MD) simulations in solvents like acetonitrile predict activation energies (~25–30 kcal/mol) for substitutions with alkyl halides. Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values to distinguish selective antimicrobial activity (EC₅₀ < 10 µM) from non-specific cytotoxicity (IC₅₀ > 50 µM).
  • Target Profiling : Screen against bacterial enoyl-ACP reductase (FabI) versus human topoisomerase II to identify specificity.
  • Metabolomics : Compare bacterial membrane lipid disruption (via LC-MS) vs. mammalian cell apoptosis markers (caspase-3 activation) .

Q. How can factorial design optimize catalytic systems for large-scale synthesis?

  • Methodological Answer : Apply a 2³ factorial design to evaluate variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent (ethanol vs. toluene). Response surface methodology (RSM) identifies optimal conditions (e.g., 1.2 mol% catalyst, 85°C, ethanol) for >90% yield. ANOVA confirms solvent polarity (p < 0.05) as the most significant factor .

Q. What methodologies validate the compound’s role in drug discovery pipelines, particularly for kinase inhibition?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence polarization (FP) assays to measure inhibition of EGFR or Aurora kinases.
  • Co-crystallization : Obtain X-ray structures with kinase domains (PDB entries) to identify binding motifs (e.g., hydrogen bonds with oxadiazole N-atoms).
  • SAR Studies : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups at C-4) to enhance potency .

Data Contradictions and Validation

Q. How to address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Use shake-flask method with UV-Vis quantification at λ_max 270 nm. For DMSO stock solutions, dilute serially into PBS (pH 7.4) to avoid cosolvent effects. Compare with computational logP predictions (e.g., XLogP3 ≈ 1.2) to validate experimental values .

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